molecular formula C12H16N4O2S B4385547 1-(Azepan-1-ylsulfonyl)benzotriazole

1-(Azepan-1-ylsulfonyl)benzotriazole

Cat. No.: B4385547
M. Wt: 280.35 g/mol
InChI Key: PKHNUZDUCLOEFL-UHFFFAOYSA-N
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Description

1-(1-Azepanylsulfonyl)-1H-1,2,3-benzotriazole is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility, coupled with an azepane sulfonyl group, adding to its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of 1-(Azepan-1-ylsulfonyl)benzotriazole typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions. The azepane sulfonyl group is then introduced via a sulfonylation reaction, where azepane is reacted with a sulfonyl chloride derivative under basic conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(1-Azepanylsulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted benzotriazole derivatives.

Scientific Research Applications

1-(1-Azepanylsulfonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-ylsulfonyl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The azepane sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, providing a basis for its use in drug development. The benzotriazole core contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

1-(1-Azepanylsulfonyl)-1H-1,2,3-benzotriazole can be compared with similar compounds such as:

The uniqueness of 1-(Azepan-1-ylsulfonyl)benzotriazole lies in its combination of the benzotriazole core and azepane sulfonyl group, providing a balance of stability and reactivity that is advantageous for various scientific and industrial applications.

Properties

IUPAC Name

1-(azepan-1-ylsulfonyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-19(18,15-9-5-1-2-6-10-15)16-12-8-4-3-7-11(12)13-14-16/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHNUZDUCLOEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azepan-1-ylsulfonyl)benzotriazole
Reactant of Route 2
1-(Azepan-1-ylsulfonyl)benzotriazole
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1-(Azepan-1-ylsulfonyl)benzotriazole
Reactant of Route 4
1-(Azepan-1-ylsulfonyl)benzotriazole
Reactant of Route 5
1-(Azepan-1-ylsulfonyl)benzotriazole
Reactant of Route 6
1-(Azepan-1-ylsulfonyl)benzotriazole

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